molecular formula C7H2Cl2F3NO2S B14048689 1,4-Dichloro-2-trifluoromethylthio-5-nitrobenzene

1,4-Dichloro-2-trifluoromethylthio-5-nitrobenzene

Cat. No.: B14048689
M. Wt: 292.06 g/mol
InChI Key: LKKJWPVDZGFAGJ-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-trifluoromethylthio-5-nitrobenzene is a chemical compound with the molecular formula C7H2Cl2F3NO2S and a molecular weight of 292.06 g/mol . It is characterized by the presence of two chlorine atoms, a trifluoromethylthio group, and a nitro group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-trifluoromethylthio-5-nitrobenzene typically involves the nitration of 1,4-dichloro-2-trifluoromethylthiobenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-trifluoromethylthio-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Dichloro-2-trifluoromethylthio-5-nitrobenzene is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-trifluoromethylthio-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethylthio group can modulate the compound’s lipophilicity and influence its interaction with biological membranes. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dichloro-2-trifluoromethylthio-5-nitrobenzene is unique due to the presence of both the trifluoromethylthio and nitro groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C7H2Cl2F3NO2S

Molecular Weight

292.06 g/mol

IUPAC Name

1,4-dichloro-2-nitro-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2Cl2F3NO2S/c8-3-2-6(16-7(10,11)12)4(9)1-5(3)13(14)15/h1-2H

InChI Key

LKKJWPVDZGFAGJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)SC(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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